CK 2289
Overview
Description
CK 2289 is a small molecule inhibitor of type III cyclic 3’5’-adenosine monophosphate phosphodiesterase. This compound has been investigated for its potential use in the treatment of congestive heart failure due to its ability to increase myocardial contractility and reduce arterial blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CK 2289 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound was primarily developed for research purposes and did not reach large-scale commercial production .
Chemical Reactions Analysis
Types of Reactions
CK 2289 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate.
Medicine: Explored as a potential therapeutic agent for treating congestive heart failure and other cardiovascular diseases.
Industry: Utilized in research and development for new drug discovery and development
Mechanism of Action
CK 2289 exerts its effects by inhibiting type III cyclic 3’5’-adenosine monophosphate phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn enhances myocardial contractility and reduces arterial blood pressure. The molecular targets include the phosphodiesterase enzyme and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another type III cyclic 3’5’-adenosine monophosphate phosphodiesterase inhibitor used in the treatment of heart failure.
Enoximone: A similar compound with inotropic and vasodilatory effects.
Uniqueness
CK 2289 is unique in its higher potency compared to milrinone and enoximone. It has been shown to be 3-9 times more potent as a positive inotrope, making it a promising candidate for further research and development .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
101183-99-7 |
---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
4-ethyl-5-(4-imidazol-1-ylbenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C15H14N4O2/c1-2-12-13(18-15(21)17-12)14(20)10-3-5-11(6-4-10)19-8-7-16-9-19/h3-9H,2H2,1H3,(H2,17,18,21) |
InChI Key |
FIYSLYBKJKWZMC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Appearance |
Solid powder |
Key on ui other cas no. |
101183-99-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CK 2289; CK-2289; CK2289. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.